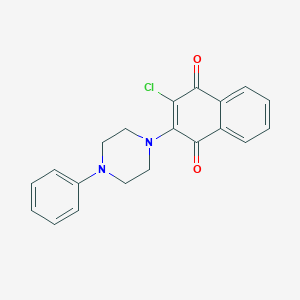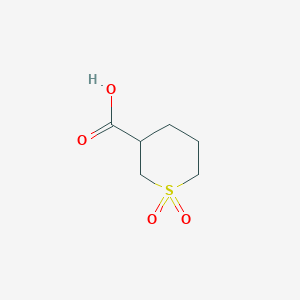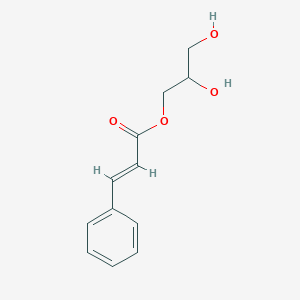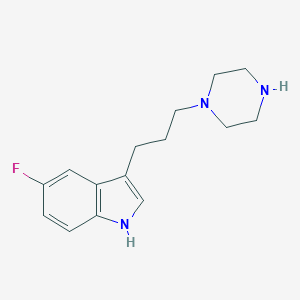
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole, commonly known as FPPPI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FPPPI is a derivative of indole, a naturally occurring compound found in many plants, and has been synthesized through various methods.
Wirkmechanismus
FPPPI acts as an SSRI by blocking the reuptake of serotonin in the brain, leading to increased serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By increasing serotonin levels, FPPPI may have an antidepressant effect.
Biochemische Und Physiologische Effekte
FPPPI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FPPPI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. FPPPI has been found to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
FPPPI has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have anti-tumor properties and may be useful for cancer research. FPPPI has also been shown to have an antidepressant effect and may be useful for studying depression and anxiety disorders. However, FPPPI has limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. FPPPI may also have off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of FPPPI. One direction is to study its potential use in the treatment of cancer. FPPPI has been shown to have anti-tumor properties, and further research may lead to the development of new cancer therapies. Another direction is to study its potential use in the treatment of depression and anxiety disorders. FPPPI has been shown to act as an SSRI and may be useful for the development of new antidepressant drugs. Further research is also needed to study the off-target effects of FPPPI and to develop new methods for synthesizing and modifying the compound.
Synthesemethoden
FPPPI has been synthesized through various methods, including the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propanol in the presence of a catalyst. Another method involves the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propyl chloride in the presence of a base. The yield and purity of FPPPI depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
FPPPI has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor properties and has been used in cancer research. FPPPI has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been shown to increase serotonin levels in the brain.
Eigenschaften
CAS-Nummer |
163860-25-1 |
|---|---|
Produktname |
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
Molekularformel |
C15H20FN3 |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
5-fluoro-3-(3-piperazin-1-ylpropyl)-1H-indole |
InChI |
InChI=1S/C15H20FN3/c16-13-3-4-15-14(10-13)12(11-18-15)2-1-7-19-8-5-17-6-9-19/h3-4,10-11,17-18H,1-2,5-9H2 |
InChI-Schlüssel |
PZZUNARSWGHFCR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
Kanonische SMILES |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
Synonyme |
5-fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



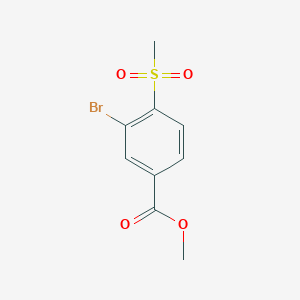
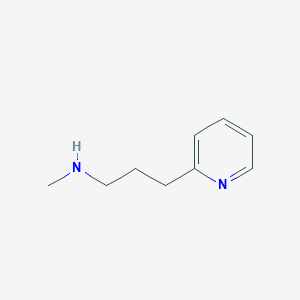
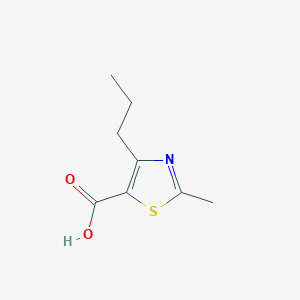
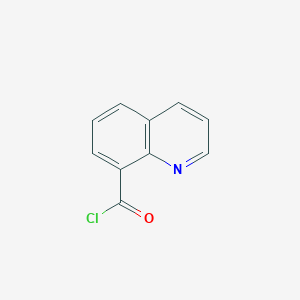
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
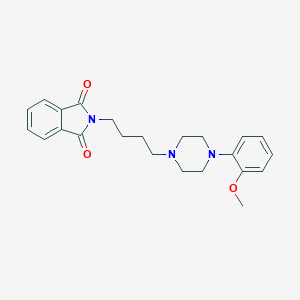
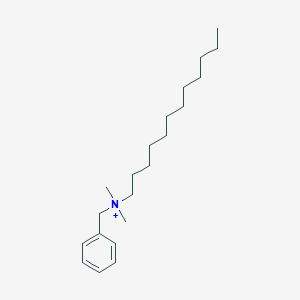
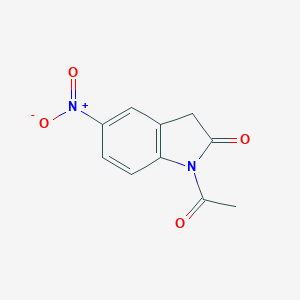
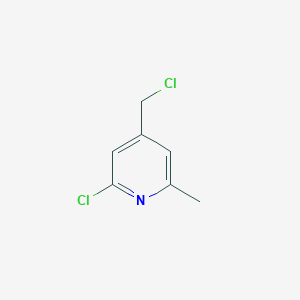
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
